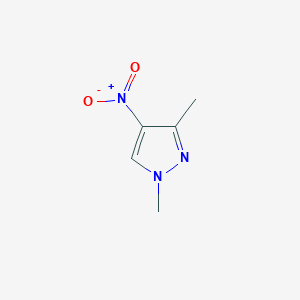

1,3-二甲基-4-硝基-1H-吡唑

描述

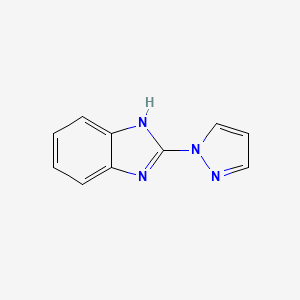

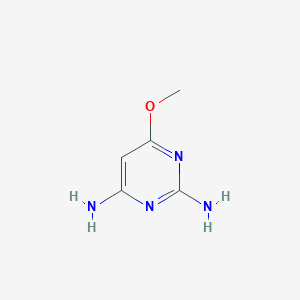

1,3-Dimethyl-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was performed using NMR, single crystal X-ray diffraction, and ab initio calculations, indicating the preference of the 3-tautomer over the corresponding 5-tautomer in the titled pyrazole . Another approach to synthesizing pyrazole derivatives, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole were calculated using density functional theory (DFT) and compared with experimental IR and NMR values . Similarly, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was reported using single crystal X-ray diffraction and spectroscopic data .

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and substituents on the ring. For instance, the nitrosation of 3,4-dimethyl-3-penten-2-one oximes led to the formation of pyrazole dioxide and isoxazoline derivatives, showcasing the reactivity of pyrazole derivatives under different conditions . The counterion effect on the assembly of coordination networks of cationic (η^3-allyl)palladium complexes containing 3,5-dimethyl-4-nitro-1H-pyrazole was also studied, revealing how different counterions influence the formation of one-dimensional polymer chains and molecular cyclic dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, fluorescence, and hydrogen-bonding ability, can vary significantly depending on the substituents attached to the pyrazole ring. For example, the study of hydrogen-bonded 4-aryl-3,5-dimethylpyrazoles for supramolecular materials showed that the thermal stability and fluorescence of the compounds differed based on the terminal substituent, with the nitro-substituted compound forming supramolecular polymers . The spectroscopic and magnetic properties of cobalt(II) and nickel(II) clusters obtained from 1-(hydroxymethyl)-3,5-dimethylpyrazole were characterized, and the compounds were found to form a M4O4 cubane-type cluster with different magnetic coupling depending on the metal ion .

科学研究应用

合成与表征

- 钯(II)配合物: 1,3-二甲基-4-硝基-1H-吡唑烷已被用于合成新的钯(II)配合物。这些配合物对特定的癌细胞表现出细胞毒性效果,展示了它们在药物化学中的潜力 (Abu-Surrah et al., 2010)。

- 抗菌和DNA光解研究: 通过Wolff-Kishner还原相关化合物得到的1-(2-芳基乙基)-3,5-二甲基-1H-吡唑烷的研究显示出有希望的抗菌潜力和DNA光解活性 (Sharma et al., 2020)。

- 结构分析: 对3,5-二甲基-N-硝基-1H-吡唑烷-1-羧酰胺的合成和结构表征进行了研究,展示了合成方法和分析技术的进展 (Ozerova et al., 2015)。

在材料科学中的潜在应用

- 超分子材料: 利用1H-吡唑烷,包括3,5-二甲基-4-(4-X-苯基)-1H-吡唑烷的氢键能力,创造了多样的超分子结构,具有在材料科学中的应用 (Moyano et al., 2021)。

化学反应与合成

- Diels-Alder反应: 探索了4-硝基吡唑烷,包括3,5-二甲基-4-硝基-1H-吡唑烷,在Diels-Alder反应中的反应性,有助于合成具有预测抗肿瘤效果的新化合物 (Volkova et al., 2021)。

药理学方面

- 抗氧化剂候选物: 合成并评估了含有吡唑烷、噻唑烷和吡啶基团的新杂环化合物的抗氧化潜力。这些化合物,包括基于3,5-二甲基-1H-吡唑烷的化合物,在DPPH清除实验中显示出有希望的结果,表明它们作为抗氧化剂的潜力 (Kaddouri et al., 2020)。

作用机制

Target of Action

Pyrazole derivatives, which include 1,3-dimethyl-4-nitro-1h-pyrazole, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . These interactions can lead to changes in the target’s function, which can ultimately affect cellular processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the biological activities mentioned earlier, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic pathways.

Result of Action

Given the compound’s potential biological activities , it is likely that its action results in changes to cellular processes and functions. These changes could potentially include alterations in enzyme activity, changes in signal transduction, or effects on cell growth and proliferation, among others.

属性

IUPAC Name |

1,3-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFKERAVXIGUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351541 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3920-38-5 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic applications does 1,3-dimethyl-4-nitro-1H-pyrazole have in heterocyclic chemistry?

A1: 1,3-Dimethyl-4-nitro-1H-pyrazole serves as a valuable building block for synthesizing diverse nitrogen-containing heterocycles. For instance, it reacts with D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates can undergo reductive lactamization to produce a series of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. [] This synthetic route highlights the versatility of 1,3-dimethyl-4-nitro-1H-pyrazole in constructing complex heterocyclic systems.

Q2: How does the molecular structure of 1,3-dimethyl-4-nitro-1H-pyrazole contribute to its supramolecular assembly?

A2: The presence of N—H and oxygen atoms within the 1,3-dimethyl-4-nitro-1H-pyrazole molecule facilitates the formation of intermolecular hydrogen bonds. Specifically, three distinct N—H⋯O,N interactions are observed, connecting the molecules into a supramolecular assembly. [] These interactions contribute to the molecule's arrangement in columns along a specific axis, further stabilized by four two-center hydrogen bonds forming an R42(12) ring motif.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)